molecular formula C3H3N5O3 B598886 3-Nitro-1H-1,2,4-triazole-5-carboxamide CAS No. 199292-34-7

3-Nitro-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B598886
CAS No.: 199292-34-7
M. Wt: 157.089
InChI Key: CZSUITKFIIPSPQ-UHFFFAOYSA-N
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Description

3-Nitro-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring substituted with a nitro group and a carboxamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-1,2,4-triazole-5-carboxamide typically involves the nitration of 1,2,4-triazole-5-carboxamide. The nitration process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring . The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Nitro-1H-1,2,4-triazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Nitro-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

5-nitro-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5O3/c4-1(9)2-5-3(7-6-2)8(10)11/h(H2,4,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSUITKFIIPSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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